Cas no 1497265-48-1 (Di-(1H-tetrazol-5-yl)-methanone oxime)

Di-(1H-tetrazol-5-yl)-methanone oxime 化学的及び物理的性質
名前と識別子
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- Di-(1H-tetrazol-5-yl)-methanone oxime
- Bis(1H-tetrazol-5-yl)methanone oxime
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- MDL: MFCD30741264
- インチ: 1S/C3H3N9O/c13-8-1(2-4-9-10-5-2)3-6-11-12-7-3/h13H,(H,4,5,9,10)(H,6,7,11,12)
- InChIKey: TXRZKHCSOAABIP-UHFFFAOYSA-N
- ほほえんだ: C(=N/O)(/C1=NNN=N1)\C1=NNN=N1
Di-(1H-tetrazol-5-yl)-methanone oxime 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D580222-1g |
Di-(1H-tetrazol-5-yl)-methanone oxime |
1497265-48-1 | 95% | 1g |
$1110 | 2025-02-25 | |
eNovation Chemicals LLC | D580222-1g |
Di-(1H-tetrazol-5-yl)-methanone oxime |
1497265-48-1 | 95% | 1g |
$1110 | 2024-08-03 | |
eNovation Chemicals LLC | D580222-1g |
Di-(1H-tetrazol-5-yl)-methanone oxime |
1497265-48-1 | 95% | 1g |
$1110 | 2025-02-28 |
Di-(1H-tetrazol-5-yl)-methanone oxime 関連文献
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
Di-(1H-tetrazol-5-yl)-methanone oximeに関する追加情報
Comprehensive Overview of Di-(1H-tetrazol-5-yl)-methanone oxime (CAS No. 1497265-48-1)
Di-(1H-tetrazol-5-yl)-methanone oxime, with the CAS number 1497265-48-1, is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the tetrazole family, a class of heterocyclic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and high-energy materials. The unique structural features of Di-(1H-tetrazol-5-yl)-methanone oxime, including its oxime and tetrazole moieties, contribute to its reactivity and potential utility in various scientific and industrial applications.
In recent years, the demand for tetrazole-based compounds has surged due to their role as bioisosteres for carboxylic acids, enhancing the pharmacokinetic properties of drug candidates. Researchers are particularly interested in Di-(1H-tetrazol-5-yl)-methanone oxime for its potential in designing novel enzyme inhibitors and ligands for metal-organic frameworks (MOFs). The compound's ability to form stable complexes with transition metals makes it a promising candidate for applications in catalysis and sensor development.
One of the most frequently searched questions related to Di-(1H-tetrazol-5-yl)-methanone oxime is its synthesis method. The compound is typically synthesized through the reaction of 5-aminotetrazole with glyoxal, followed by oxime formation. This process has been optimized to achieve high yields and purity, making it feasible for large-scale production. Another common query revolves around the compound's solubility and stability. Studies indicate that Di-(1H-tetrazol-5-yl)-methanone oxime exhibits moderate solubility in polar solvents such as dimethyl sulfoxide (DMSO) and water, while remaining stable under ambient conditions.
The growing interest in sustainable chemistry has also brought Di-(1H-tetrazol-5-yl)-methanone oxime into the spotlight. Its potential as a green catalyst or reagent in environmentally friendly synthetic routes aligns with the global shift toward reducing hazardous chemical usage. Additionally, the compound's nitrogen-rich structure makes it a subject of exploration in the development of high-energy density materials (HEDMs), though this application remains under rigorous investigation to ensure safety and compliance with regulations.
From a pharmaceutical perspective, Di-(1H-tetrazol-5-yl)-methanone oxime is being studied for its bioactivity against various disease targets. Preliminary research suggests that its tetrazole rings may interact with biological receptors, offering avenues for drug discovery. This has led to increased searches for its biological activity and toxicity profile, with current data indicating low acute toxicity but requiring further in-depth studies.
In the realm of materials science, the compound's ability to form coordination polymers and MOFs has sparked curiosity. These materials are highly sought after for applications in gas storage, separation technologies, and even carbon capture. The structural versatility of Di-(1H-tetrazol-5-yl)-methanone oxime allows for tailored designs to meet specific industrial needs, making it a valuable building block in advanced material synthesis.
For researchers and industry professionals, understanding the spectroscopic properties of Di-(1H-tetrazol-5-yl)-methanone oxime is crucial. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data are often requested, as they provide insights into the compound's molecular structure and purity. These analytical tools are essential for quality control and further functionalization studies.
In conclusion, Di-(1H-tetrazol-5-yl)-methanone oxime (CAS No. 1497265-48-1) represents a multifaceted compound with broad potential across scientific disciplines. Its relevance to drug development, materials engineering, and sustainable chemistry ensures continued interest and research. As advancements in synthetic methodologies and application studies progress, this compound is poised to play a pivotal role in addressing contemporary scientific and industrial challenges.
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